molecular formula C6H4BrFN2O2 B129579 4-Bromo-5-fluoro-2-nitroaniline CAS No. 153505-36-3

4-Bromo-5-fluoro-2-nitroaniline

Cat. No.: B129579
CAS No.: 153505-36-3
M. Wt: 235.01 g/mol
InChI Key: UBANSCIKTQSEOQ-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-nitroaniline typically involves multi-step reactions. One common method includes the nitration of 4-bromo-2-fluoroaniline, followed by the reduction of the nitro group to an amine. The reaction conditions often involve the use of reagents such as iron and ammonium chloride in ethanol and water, with the mixture being stirred at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like iron and ammonium chloride.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Reduction: 4-Bromo-5-fluoro-2-aminobenzene.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C6H4BrFN2O2
Molecular Weight: Approximately 235.01 g/mol
Structure: The compound features a benzene ring substituted with bromine at the 4-position, fluorine at the 5-position, and a nitro group at the 2-position. This unique arrangement influences its chemical reactivity and biological interactions.

Medicinal Chemistry

4-Bromo-5-fluoro-2-nitroaniline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents aimed at treating infections and cancer. The presence of the nitro group allows for reduction to form amino derivatives, enhancing its binding affinity to biological receptors .

Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting tumor growth through enzyme inhibition and inducing apoptosis in cancer cells.

Material Science

In material science, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. Its halogen substituents can enhance the thermal stability and mechanical strength of materials.

Biological Studies

This compound is employed as a probe or ligand in biochemical assays to study protein interactions. Its structure allows it to serve as a tool in enzyme interaction studies, helping researchers understand biochemical pathways and mechanisms of action .

Research Findings

Recent studies have shown promising results regarding the biological activity of this compound:

  • Anticancer Research: Investigations into its potential as an anticancer agent have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme Studies: The compound has been used effectively in assays to elucidate enzyme mechanisms, providing insights into drug design .

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes and receptors, affecting biochemical pathways .

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-5-nitroaniline
  • 5-Bromo-4-fluoro-2-nitroaniline
  • 2-Bromo-5-fluoroaniline

Comparison: 4-Bromo-5-fluoro-2-nitroaniline is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and industrial applications .

Biological Activity

4-Bromo-5-fluoro-2-nitroaniline (CAS Number: 153505-36-3) is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound features a unique combination of bromine, fluorine, and nitro functional groups, which contribute to its reactivity and potential therapeutic applications.

The molecular formula for this compound is C6_6H4_4BrFN2_2O2_2, with a molecular weight of approximately 235.01 g/mol. The structure includes:

  • Bromine at the 4-position
  • Fluorine at the 5-position
  • Nitro group at the 2-position

These substituents significantly influence the compound's biological activity and interaction with various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been employed in studies to investigate enzyme interactions, suggesting its role as a biochemical probe.
  • Redox Activity : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to oxidative stress through the generation of reactive oxygen species (ROS).
  • Binding Affinity : The presence of halogen atoms (bromine and fluorine) enhances binding affinity to specific targets, influencing various biochemical pathways.

Anticancer Potential

The anticancer properties of compounds similar to this compound have been explored, particularly in their ability to inhibit tumor growth through enzyme inhibition and inducing apoptosis in cancer cells.

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

StudyFindings
BenchChem StudyInvestigated for antimicrobial and anticancer properties; potential lead compound for new therapeutic agents.
BLD Pharm ResearchExplored as a biochemical probe in enzyme interaction studies .
ResearchGate ArticleDiscussed similar nitroaniline derivatives with significant antibacterial properties, indicating potential for further research on this compound .

Applications in Medicine

Given its diverse biological activities, this compound is being researched as a potential building block for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating infections and cancer.

Properties

IUPAC Name

4-bromo-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBANSCIKTQSEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619974
Record name 4-Bromo-5-fluoro-2-nitroaniline
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Molecular Weight

235.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153505-36-3
Record name 4-Bromo-5-fluoro-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153505-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-fluoro-2-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-5-fluoro-2-nitroaniline
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Synthesis routes and methods I

Procedure details

4-Bromo-3-fluoro-6-nitroaniline was prepared using an adaptation of the method of Mitchell et al. (Mitchell, R. H. et al., J. Org. Chem. 44: 4733 (1979)). To a solution of 3-fluoro-6-nitroaniline (500 mg, 3.2 mmol) in dry DMF (15 mL) under N2 was added dropwise a solution of N-bromosuccinimide (626 mg, 3.2 mmol) in dry DMF. The reaction was allowed to stir 48 h. The solution was then poured into 100 mL H2O. The cloudy yellow suspension which formed was then extracted with 4×25 mL of methylene chloride. The combined organic extracts were washed with 4×25 mL of H2O and 25 mL sat'd NaCl solution. The organic phase was dried (MgSO4) and the drying agent removed by vacuum filtration. The solvent was rotary evaporated to yield a yellow orange oil which crystallized on standing. 1H NMR showed this solid to be a mixture of mono- and dibrominated products in a 3.8:1 ratio. The mixture was separated by flash chromatography (2:1 hexanes:ethyl acetate) to yield 324 mg of a yellow solid (43%). 1H NMR (CDCl3) δ 6.19(br s, 2H, NH2); 6.58(d, 1H, JHF =9.6, ArH); 8.39(d, 1H, JHF =6.9, ArH).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
626 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
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Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-2-nitroaniline (1.5 g, 9.61 mmol) and NBS (1.7 g, 9.55 mmol) in HOAc (75 mL) was heated at reflux for 90 min. The reaction mixture was then poured into ice water (300 mL) and stirred for 10 min. A bright yellow precipitate was collected by filtration and dried in vacuo overnight to afford 1.57 g (76%) of 4-bromo-5-fluoro-2-nitroaniline (96): MS (ESI) m/z=235 [M+1]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To N-(4-bromo-5-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide (3.5 g, 10.5 mmol) was added CH3OH (30 mL) followed by 1.0 M K2CO3 (10.5 mL, 10.5 mmol), and the solution was stirred for 30 minutes (Charifson, P. S.; et al. J. Med. Chem. 2008, 51, 5243-5263). The solution was diluted with H2O and stirred for 1 hour. The resulting orange solid was collected by filtration and dried in a vacuum oven to give the title compound (2.1 g, 8.8 mmol, 84%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
84%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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